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[1'-13C]ribothymidine - 201996-60-3

[1'-13C]ribothymidine

Catalog Number: EVT-1461005
CAS Number: 201996-60-3
Molecular Formula: C10H14N2O6
Molecular Weight: 259.222
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

[1'-13C]ribothymidine is a modified nucleoside that plays a significant role in molecular biology, particularly in the structure and function of transfer ribonucleic acid (tRNA). This compound is notable for its incorporation of a carbon-13 isotope at the 1' position of the ribose sugar, which can be useful in various analytical techniques such as nuclear magnetic resonance spectroscopy. Ribothymidine itself is a derivative of thymidine, where the uracil base is methylated at the 5-position, forming a unique structure that is critical for tRNA function.

Source and Classification

Ribothymidine is classified as a nucleoside, specifically a ribonucleoside, due to its ribose sugar component. It is naturally found in tRNA molecules across various organisms, where it contributes to the stability and functionality of these essential biomolecules. The carbon-13 labeled version, [1'-13C]ribothymidine, is synthesized for research purposes, particularly in studies involving metabolic pathways and molecular interactions.

Synthesis Analysis

Methods and Technical Details

The synthesis of [1'-13C]ribothymidine typically involves isotopic labeling techniques to introduce the carbon-13 isotope. One common method includes:

  1. Starting Material: Utilizing ribose as the starting material.
  2. Isotopic Labeling: Employing carbon-13 labeled precursors during the synthesis process. For example, using [1-13C]glucose can facilitate the incorporation of the carbon-13 isotope into the ribose moiety.
  3. Methylation: The ribose is then methylated at the 5-position using methyl iodide or other methylating agents to form ribothymidine.
  4. Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and isotopic integrity.

This synthesis approach allows for precise control over labeling and yields high-quality nucleosides for research applications.

Molecular Structure Analysis

Structure and Data

The molecular structure of [1'-13C]ribothymidine consists of a ribose sugar attached to a thymine base. The key features include:

  • Ribose Sugar: A five-membered ring with hydroxyl groups at positions 2', 3', and 5'.
  • Thymine Base: Characterized by a methyl group at the 5-position and two carbonyl groups.
  • Isotope Labeling: The presence of a carbon-13 isotope at the 1' position alters its nuclear magnetic resonance properties without significantly affecting its biological function.

The molecular formula can be represented as C10H13N2O5 (for [1'-13C]ribothymidine), with specific attention to its isotopic composition during analytical procedures.

Chemical Reactions Analysis

Reactions and Technical Details

[1'-13C]ribothymidine participates in several chemical reactions typical of nucleosides:

  • Phosphorylation: It can undergo phosphorylation to form ribothymidine monophosphate, which is crucial for RNA synthesis.
  • Glycosidic Bond Formation: It can react with phosphate groups to form oligonucleotides through phosphodiester linkages.
  • Base Pairing: In tRNA, it plays a role in stabilizing interactions with messenger RNA during translation.

These reactions are essential for understanding its role in biochemical pathways and RNA metabolism.

Mechanism of Action

Process and Data

The mechanism of action for [1'-13C]ribothymidine primarily revolves around its function within tRNA:

  1. Anticodon Recognition: The modified nucleoside contributes to the structural integrity of tRNA, allowing it to accurately recognize codons on messenger RNA during protein synthesis.
  2. Stabilization: The presence of ribothymidine enhances the stability of tRNA through hydrogen bonding interactions within the anticodon loop.
  3. Isotopic Tracing: The carbon-13 label allows researchers to trace metabolic pathways involving tRNA during translation processes.

These mechanisms underscore its significance in cellular processes and molecular biology research.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

[1'-13C]ribothymidine exhibits several important physical and chemical properties:

  • Solubility: Soluble in water, which is crucial for its biological activity.
  • Melting Point: Typically ranges around 150–160 °C, depending on purity.
  • Nuclear Magnetic Resonance Spectroscopy: The presence of carbon-13 provides distinct peaks that can be analyzed to study metabolic pathways.

These properties are vital for laboratory handling and application in biochemical assays.

Applications

Scientific Uses

[1'-13C]ribothymidine has several applications in scientific research:

  • Metabolic Studies: Used as a tracer in metabolic studies to understand RNA turnover and degradation pathways.
  • Nuclear Magnetic Resonance Spectroscopy: Employed in NMR studies to investigate molecular dynamics and interactions within biological systems.
  • Biochemical Assays: Utilized in assays that require precise measurement of nucleoside incorporation into RNA molecules.

These applications highlight its importance as a tool in molecular biology and biochemistry research, facilitating advancements in understanding cellular processes.

Introduction to Ribothymidine and Isotopic Labeling

Chemical Identity of Ribothymidine in RNA Biochemistry

Structural Features: Ribose-Thymine Linkage and Modifications

Ribothymidine consists of thymine linked to ribose via an N-glycosidic bond at the nucleobase's N1 position and the sugar's anomeric carbon (C1'). This C1'-N1 bond adopts an anti-conformation in canonical Watson-Crick base pairs, positioning the thymine methyl group within the major groove of RNA helices. The methyl group distinguishes ribothymidine from uridine and significantly enhances base stacking and hydrophobic interactions due to its electron-donating properties [9]. Unlike DNA thymidine, ribothymidine retains a 2'-hydroxyl group on the ribose ring, which increases its structural flexibility and promotes A-helix geometry in RNA duplexes. This 2'-OH group also renders RNA susceptible to alkaline hydrolysis but facilitates the formation of intricate tertiary structures through hydrogen bonding [3] [9].

Table 1: Structural Characteristics of Ribothymidine vs. Canonical Nucleosides

Structural ElementRibothymidineUridineDNA Thymidine
NucleobaseThymine (5-methyluracil)UracilThymine
Sugar ComponentD-RiboseD-Ribose2'-Deoxyribose
Glycosidic Bondβ-N1-C1'β-N1-C1'β-N1-C1'
2' Substituent-OH-OH-H
Methyl Group PositionC5 of base-C5 of base
Dominant Helix FormA-formA-formB-form

Biological Significance in tRNA and Non-Coding RNA

Ribothymidine is evolutionarily conserved in the T-arm of tRNA, where it stabilizes the L-shaped tertiary fold crucial for mRNA decoding. Specifically, the thymine methyl group forms van der Waals contacts with adjacent nucleobases and backbone phosphates, increasing tRNA melting temperature by 3–5°C compared to unmethylated counterparts [6] [9]. In the TΨC loop (containing ribothymidine (T), pseudouridine (Ψ), and cytidine (C)), rT54 pairs with A58 in a reverse Hoogsteen interaction, creating a rigid platform for ribosome binding during translation initiation [2]. Beyond tRNA, ribothymidine occurs in rRNA (e.g., 23S rRNA position 1939 in E. coli), contributing to peptidyl transferase center organization. Its absence in mutants correlates with translational infidelity and reduced cell viability, underscoring its role in ribosome function [4] [6].

Isotopic Labeling in Nucleoside Research

Role of Carbon-13 in Tracing Metabolic and Structural Dynamics

Carbon-13 labeling enables non-perturbative monitoring of RNA metabolism and architecture due to its stable incorporation and absence of radioactive decay. The 13C isotope's nuclear spin (I=½) makes it ideal for NMR spectroscopy, where it produces distinct signals without natural background interference. Metabolic studies using [13C]-ribonucleosides track RNA synthesis rates in vivo, as demonstrated in SLAM-seq (thiol-linked alkylation for metabolic sequencing), where s4U-labeling combined with 13C detection quantifies transcriptional output [5]. In structural biology, 13C labels provide atomic-level constraints through:

  • J-coupling constants: Revealing glycosidic bond torsion angles (χ) via 13C-1H correlations.
  • Chemical shift anisotropy: Detecting ring current effects in base-stacked regions.
  • Relaxation dispersion: Capturing μs-ms timescale dynamics at the anomeric carbon [1] [8].

Table 2: Applications of Position-Specific 13C Labeling in Nucleoside Research

PositionKey ProbesPrimary TechniquesBiological Insights
1'Glycosidic bond stability, Sugar puckerNMR scalar couplings, CEST*Base flipping kinetics, Catalytic ribozyme mechanisms
2'2'-OH hydrogen bonding, Furanose conformationR relaxation, REDOR**A vs. B-helix transitions, Ribozyme active site dynamics
5'Backbone torsion angles (α, ζ)31P-13C HMQCPhosphodiester cleavage susceptibility
BaseBase stacking, Hydrogen bonding15N-13C TROSYLigand binding specificity, Mismatch detection

CEST: Chemical Exchange Saturation Transfer; *REDOR: Rotational Echo Double Resonance*

Advantages of Position-Specific Labeling (1' vs. 2', 3', 5'-13C)

The 1'-13C label offers unique advantages over other positions due to its location at the anomeric carbon, which directly participates in the glycosidic bond. This position serves as a sensitive reporter for:

  • Glycosidic Bond Stability: Torsion angle χ (O4'-C1'-N1-C2) influences base stacking and RNA flexibility. 13C1' J-couplings (3JC1'-H1') directly report on syn vs. anti conformations during catalysis or ligand binding [1].
  • Sugar Pucker Equilibria: The C1' chemical shift is exquisitely sensitive to ribose ring conformation (C2'-endo vs. C3'-endo), distinguishing A-form (∼90–95 ppm) from non-canonical structures (∼82–88 ppm) [1] [8].
  • Metabolic Probing: Unlike 5'-13C (prone to isotopic dilution in phosphate pools) or base labels (vulnerable to demethylation), the 1' position remains intact during RNA processing, enabling pulse-chase studies of tRNA maturation [5].

In contrast, 2'-13C labels are optimal for studying ribose flexibility but suffer from rapid signal decay due to dipolar coupling with the labile 2'-OH proton. 5'-13C labels report on backbone dynamics but require homonuclear decoupling from adjacent 31P nuclei. Thus, [1'-13C]ribothymidine provides a balanced combination of metabolic stability, structural sensitivity, and experimental tractability for analyzing RNA architecture and turnover.

Properties

CAS Number

201996-60-3

Product Name

[1'-13C]ribothymidine

IUPAC Name

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]-5-methylpyrimidine-2,4-dione

Molecular Formula

C10H14N2O6

Molecular Weight

259.222

InChI

InChI=1S/C10H14N2O6/c1-4-2-12(10(17)11-8(4)16)9-7(15)6(14)5(3-13)18-9/h2,5-7,9,13-15H,3H2,1H3,(H,11,16,17)/t5-,6-,7-,9-/m1/s1/i9+1

InChI Key

DWRXFEITVBNRMK-MWOHCMKXSA-N

SMILES

CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O

Synonyms

Ribothymidine-1’-13C;

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